Quetiapine Fumarate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHJULTYCAQOIJ-WXXKFALUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54N6O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044201 | |
| Record name | Quetiapine fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
883.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111974-72-2 | |
| Record name | Quetiapine fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quetiapine fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis[2-(2-[-(dibenzo[b,f][1,4]thiazepin-11-yl]ethoxy)ethanol]fumarate; [2-(2-[-(dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-ethanol-(E)-2-butanedioate (2:1) salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUETIAPINE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S3PL1B6UJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Process Research of Quetiapine Fumarate
The manufacturing of Quetiapine (B1663577) Fumarate (B1241708) has been subject to extensive research, leading to the development of various synthetic methodologies, from classical multi-step approaches to more streamlined one-pot processes.
Elucidation of Classical and Novel Synthetic Routes for Quetiapine Fumarate
The synthesis of this compound has evolved significantly from its initial conception. Classical and novel routes have been developed to improve yield, reduce costs, and minimize environmental impact.
Classical Synthesis: The foundational synthesis of quetiapine typically begins with the formation of a dibenzothiazepinone core. newdrugapprovals.org A common classical route involves the reaction of 2-aminodiphenyl sulfide (B99878) with phenyl chloroformate, followed by intramolecular cyclization to yield dibenzo[b,f] newdrugapprovals.orgnih.govthiazepin-11-(10H)-one. google.com This intermediate is then chlorinated, often using phosphorus oxychloride (POCl₃), to produce the reactive 11-chlorodibenzo[b,f] newdrugapprovals.orgnih.govthiazepine. newdrugapprovals.orggoogle.com The final step involves a nucleophilic substitution reaction between this chloro-intermediate and the side chain, 1-(2-hydroxyethoxy)ethylpiperazine, to form the quetiapine base. newdrugapprovals.org The base is then converted to its fumarate salt by treatment with fumaric acid in an alcoholic solvent like ethanol (B145695). google.comgoogle.comjustia.com
Novel Synthetic Approaches: Research has focused on overcoming the limitations of classical routes, such as the use of hazardous reagents and the generation of waste. Novel approaches include:
Alternative Chlorinating Agents: To avoid the hazardous nature of phosphorus oxychloride, alternative chlorinating agents like oxalyl chloride have been explored. newdrugapprovals.org
Direct Amination: Some newer methods bypass the chlorination step altogether. One such process involves the direct reaction of 10H-dibenzo[b,f] newdrugapprovals.orgnih.govthiazepin-11-one with the piperazine (B1678402) side chain in the presence of a titanium alkoxide catalyst. newdrugapprovals.org
Transamination: Another innovative route involves the transamination of dibenzo[b,f] newdrugapprovals.orgnih.govthiazepin-11-ylamine with 1-[2-(hydroxyethoxy)-ethyl]piperazine (HEEP). google.com This method avoids the typical displacement of a leaving group like chloride. google.com
A comparative overview of these synthetic strategies is presented below.
| Route | Starting Materials | Key Reagents | Key Intermediates | Advantages/Disadvantages |
| Classical Route | 2-Aminodiphenyl sulfide, 1-(2-hydroxyethoxy)ethylpiperazine | Phenyl chloroformate, POCl₃, Fumaric acid | Dibenzo[b,f] newdrugapprovals.orgnih.govthiazepin-11-(10H)-one, 11-Chlorodibenzo[b,f] newdrugapprovals.orgnih.govthiazepine | Well-established; Uses hazardous POCl₃. newdrugapprovals.orggoogle.com |
| Alternative Chlorination | Dibenzo[b,f] newdrugapprovals.orgnih.govthiazepin-11-(10H)-one | Oxalyl chloride | 11-Chlorodibenzo[b,f] newdrugapprovals.orgnih.govthiazepine | Avoids phosphorus compounds. newdrugapprovals.org |
| Direct Amination | 10H-Dibenzo[b,f] newdrugapprovals.orgnih.govthiazepin-11-one | Titanium alkoxide | - | Avoids chlorination step; Uses expensive catalyst. newdrugapprovals.org |
| Transamination | Dibenzo[b,f] newdrugapprovals.orgnih.govthiazepin-11-ylamine | 1-[2-(hydroxyethoxy)-ethyl]piperazine (HEEP) | - | Avoids typical leaving group displacement. google.com |
Investigation of Key Intermediates in this compound Synthesis (e.g., Dibenzothiazepinone, 11-Chlorodibenzothiazepine)
The efficiency and purity of the final this compound product are highly dependent on the synthesis and quality of its key intermediates.
Dibenzo[b,f] newdrugapprovals.orgnih.govthiazepin-11(10H)-one: This tricyclic lactam is a crucial precursor in many synthetic routes. heteroletters.orgtsijournals.com Its synthesis has been a focal point of process optimization. Traditional methods often involved multiple steps with the isolation of intermediates, which is economically and environmentally disadvantageous. heteroletters.org More efficient syntheses have been developed, such as a one-pot method starting from 2-(phenylthio)aniline (B115240) and triphosgene, followed by cyclization, which can achieve high yields and purity (>99%). heteroletters.org Another approach starts with o-nitrochlorobenzene and thiophenol. patsnap.com
11-Chlorodibenzothiazepine: This reactive intermediate is typically formed by the chlorination of dibenzothiazepinone. google.com The conventional process uses phosphorus oxychloride in an aromatic solvent like xylene at reflux temperature. google.com This step is critical as the stability of the 11-chloro intermediate can be a concern. newdrugapprovals.org The reaction of this intermediate with the piperazine side chain, 2-(2-piperazin-1-ylethoxy)-ethanol, yields the quetiapine base. google.com
Patent Landscape Analysis for this compound Manufacturing Processes
The patent literature for this compound reveals a competitive landscape focused on process improvements and the development of novel crystalline forms.
Original Synthesis: The initial patent (U.S. Pat. No. 4,879,288) described the fundamental synthesis involving the reaction of 11-chlorodibenzo[b,f] newdrugapprovals.orgnih.govthiazepine with the piperazine side chain and the subsequent formation of the fumarate salt. newdrugapprovals.orgjustia.com
Process Refinements: Subsequent patents have focused on refining this process. For instance, US patent 8,048,876 B2 details a process for preparing high-purity this compound (>99.5% by HPLC) by reacting dibenzothiazepinone with phosphorous oxychloride in the presence of triethylamine (B128534) in xylene. google.com Other patents describe the use of phase transfer catalysts to improve the condensation step between 11-chlorodibenzothiazepine and the piperazine side chain. google.com
One-Pot Syntheses: Several patents disclose one-pot synthesis strategies to improve efficiency. WO 2007/020011 describes a one-pot process, while other patents (e.g., WO 2005/014590) describe routes using protected intermediates, which may also be performed in a one-pot fashion. newdrugapprovals.orggoogle.com
Polymorphs: A significant area of patent activity involves the discovery and preparation of different polymorphic forms of this compound, which can have different physical properties. For example, US 2003/0216376 describes polymorphs designated as Form I, II, and III. justia.com
Exploration of One-Pot Synthesis Strategies for Enhanced Efficiency
One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of reduced solvent usage, shorter reaction times, and lower costs.
Impurity Profiling and Chemical Control Strategies
Controlling impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.
Identification and Structural Elucidation of Process-Related Impurities in this compound
Various process-related impurities in this compound have been identified, isolated, and characterized using techniques like HPLC, LC-MS, NMR, and IR spectroscopy. nih.govtandfonline.comingentaconnect.com These impurities can arise from starting materials, intermediates, by-products, or degradation. tandfonline.comresearchgate.net
The structures of several impurities have been elucidated and their formation pathways proposed. nih.govtandfonline.comnih.gov For example, one study identified seven impurities in crude quetiapine samples, ranging from 0.05-0.15% by HPLC. nih.govingentaconnect.com The structures were confirmed by independent synthesis and spectroscopic analysis. nih.govresearchgate.net
Below is a table summarizing some of the identified process-related impurities.
| Impurity Name/Type | Common Name | Potential Origin |
| 2-[4-Dibenzo[b,f] newdrugapprovals.orgnih.govthiazepine-11-yl-1-piperazinyl]1-2-ethanol | Desethanol Quetiapine | From 2-chloroethanol (B45725) impurity in a raw material reacting with piperazinyl thiazepine. nih.govingentaconnect.com |
| 11-[(N-formyl)-1-piperazinyl]-dibenzo[b,f] newdrugapprovals.orgnih.govthiazepine | N-formyl piperazinyl thiazepine | Process-related by-product. nih.govingentaconnect.com |
| 1,4-bis[dibenzo[b,f] newdrugapprovals.orgnih.govthiazepine-11-yl]piperazine | Dimer Impurity / Bis(dibenzo)piperazine | Reaction of two molecules of the chloro-intermediate with one molecule of piperazine. nih.govtandfonline.com |
| 11-(1-piperazinyl)dibenzo[b,f] newdrugapprovals.orgnih.govthiazepine | Piperazinyl thiazepine | Unreacted intermediate. nih.govtandfonline.com |
| 2-(Phenylthio)aniline | - | Starting material for the synthesis of the dibenzothiazepinone core. tandfonline.comnih.gov |
| Phenyl N-[2-(phenylthio)phenyl]carbamate | - | Intermediate from the reaction of 2-(phenylthio)aniline with phenyl chloroformate. tandfonline.comnih.gov |
| 2-(2-Aminophenylthio)benzonitrile | - | Potential genotoxic impurity that needs to be controlled at trace levels. researchgate.net |
| An impurity with m/z 402 | - | Degradant formed under acid stress conditions. waters.com |
Control strategies for these impurities involve optimizing reaction conditions, purifying intermediates, and developing specific work-up procedures to minimize their formation and effectively remove them from the final product. acs.org
Application of Chromatographic Techniques for Impurity Detection
Chromatographic methods are fundamental in the separation and quantification of impurities within this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques utilized for this purpose.
Researchers have developed various stability-indicating HPLC and UPLC methods to separate quetiapine from its process-related impurities and degradation products. nih.gov These methods typically employ a reversed-phase approach, commonly using C8 or C18 columns. waters.comlcms.cz For instance, one validated RP-UPLC method uses an Agilent Eclipse Plus C18 column with a gradient elution system. nih.gov The mobile phase often consists of a buffered aqueous solution (e.g., phosphate (B84403) buffer or aqueous triethylamine) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govjapsonline.com Detection is most frequently performed using a UV detector, with wavelengths set around 210 nm, 220 nm, or 252 nm to monitor the elution of quetiapine and its impurities. nih.govjapsonline.comorientjchem.org
The United States Pharmacopeia (USP) outlines a specific impurity method for this compound that has been successfully run on various LC systems, including Alliance HPLC, ACQUITY Arc UHPLC, and ACQUITY UPLC H-Class PLUS systems, demonstrating the robustness and transferability of the method. waters.com In one study, a reverse-phase HPLC method identified six unknown impurities and one known intermediate, with concentrations ranging from 0.05% to 0.15%. nih.gov These impurities were subsequently isolated using preparative HPLC for structural characterization. nih.gov Another HPLC method successfully separated quetiapine from related compounds like piperazine, lactam, and an ethanol compound with good resolution. japsonline.com
High-Performance Thin-Layer Chromatography (HPTLC) has also been applied, particularly for the identification and quantification of specific impurities. akjournals.comresearchgate.net A developed HPTLC method on a silica (B1680970) gel stationary phase with a toluene–methanol mobile phase was used to determine the genotoxic impurity 2-chloroaniline (B154045) in this compound. akjournals.com
Below is an interactive table summarizing various chromatographic methods used for this compound impurity analysis.
| Technique | Column | Mobile Phase | Detector | Application | Reference |
| RP-UPLC | Agilent Eclipse Plus C18, RRHD 1.8 µm | Solvent A: 0.1% aqueous triethylamine (pH 7.2); Solvent B: Acetonitrile/Methanol (80:20 v/v) | UV (252 nm) | Separation of quetiapine from 5 impurities/degradation products. | nih.gov |
| RP-HPLC | XBridge BEH C8, 3.5 µm | Gradient elution | PDA | USP impurity method analysis. | waters.com |
| RP-HPLC | C18 | Phosphate buffer (pH 6.6):Acetonitrile:Methanol (45:40:15) | UV (220 nm) | Determination of related compounds (piperazine, lactam, ethanol compound). | japsonline.com |
| RP-HPLC | Hypersil C18, 5µm | pH 3.0 phosphate buffer and Acetonitrile (gradient) | PDA (210 nm) | Fumaric acid content determination. | ajptr.com |
| HPTLC | Silica gel | Toluene–Methanol (7:4) | Densitometer (235 nm) | Determination of 2-chloroaniline (genotoxic impurity). | akjournals.com |
Spectroscopic Characterization of Impurity Structures (e.g., NMR, MS, IR)
Following isolation by chromatographic techniques, the definitive structural elucidation of impurities is accomplished through a combination of spectroscopic methods. Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are key to this process. tandfonline.comnih.gov
In multiple studies, impurities isolated from crude quetiapine samples were subjected to a battery of spectroscopic analyses. nih.govingentaconnect.com
Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI), provides the molecular weight of the impurity. nih.govingentaconnect.com For example, the ESI mass spectrum of an impurity designated "desethanol quetiapine" displayed a protonated molecular ion at m/z 340, indicating a molecular weight of 339, which is 44 atomic mass units less than quetiapine. ingentaconnect.com Tandem MS (MS/MS) is used to fragment the molecular ion, yielding structural information that helps in identifying the core structure and the positions of substituents. sci-hub.senih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) is arguably the most powerful tool for unambiguous structure determination. nih.govtandfonline.com It provides detailed information about the chemical environment of each proton and carbon atom in the molecule. For instance, in characterizing an impurity, a downfield shift of methylene (B1212753) protons attached to the piperazine ring in the ¹H NMR spectrum compared to the parent drug can indicate a modification at that site. ingentaconnect.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in the impurity molecule. nih.govtandfonline.com The presence or absence of characteristic absorption bands, such as S=O stretching (around 1016 cm⁻¹) or C=O stretching, can confirm oxidation or other chemical transformations. researchgate.netrasayanjournal.co.in
Through the combined interpretation of data from these techniques, researchers have successfully identified and characterized numerous quetiapine impurities, including starting materials, by-products, and degradation products. nih.govtandfonline.comnih.gov
De Novo Synthesis and Characterization of Predicted and Detected Impurities
To confirm the structures proposed by spectroscopic analysis and to obtain reference standards for analytical method validation, impurities are often independently prepared through de novo synthesis. nih.govresearchgate.net This process involves designing a specific chemical reaction pathway to create the impurity from known starting materials.
Quetiapine N-oxide was synthesized by reacting quetiapine with sodium periodate (B1199274) in methanol. rasayanjournal.co.in
Quetiapine S-oxide was prepared by oxidizing quetiapine hemifumarate with hydrogen peroxide in the presence of sodium tungstate (B81510) dihydrate. rasayanjournal.co.in
Once synthesized, the impurity is thoroughly characterized using the same spectroscopic methods (NMR, MS, IR) applied to the isolated impurity. nih.govresearchgate.netrasayanjournal.co.in The spectral data of the synthesized material must match that of the impurity found in the drug substance. researchgate.netrasayanjournal.co.in A crucial final step in the confirmation process is to co-inject the synthesized impurity with a sample of the drug substance into an HPLC system. nih.govresearchgate.net The identical retention time of the synthesized compound and the unknown peak in the chromatogram provides unambiguous confirmation of the impurity's identity. nih.govresearchgate.net
Investigation into the Origin and Formation Mechanisms of Impurities (e.g., Degradation Products, By-products)
Understanding the formation pathways of impurities is essential for implementing effective control strategies during the manufacturing process and throughout the product's shelf life. Impurities in this compound can be broadly classified as process-related impurities (by-products, intermediates, or unreacted starting materials) and degradation products. tandfonline.comresearchgate.net
Process-Related Impurities: These impurities arise during the synthesis of the quetiapine API. Studies have identified several such impurities and proposed their formation mechanisms. tandfonline.comnih.gov For example, an impurity known as "desethanol quetiapine" is formed when the alkylation of the piperazinyl thiazepine intermediate occurs with 2-chloroethanol, an impurity present in the 2-(2-chloroethoxy)ethanol (B196239) reagent. tsijournals.com Another impurity, 1,4-bis(dibenzo[b,f] waters.comtandfonline.comthiazepin-11-yl)piperazine, can result from the reaction of two molecules of the dibenzothiazepine intermediate with one molecule of piperazine. tandfonline.com
Degradation Products: These impurities result from the chemical decomposition of the quetiapine molecule under the influence of environmental factors such as light, heat, humidity, and oxidative or hydrolytic conditions. sci-hub.senih.govresearchgate.net Forced degradation studies are performed to intentionally degrade the drug substance under these stress conditions to identify potential degradation products and elucidate degradation pathways. sci-hub.senih.gov
Oxidative Degradation: Quetiapine is particularly susceptible to oxidation. sci-hub.senih.gov Studies show that exposure to oxidative conditions leads to the formation of degradation products such as Quetiapine N-oxide and Quetiapine S-oxide, where oxidation occurs at the piperazine nitrogen and the sulfur atom of the thiazepine ring, respectively. sci-hub.seresearchgate.netrasayanjournal.co.in
Hydrolytic Degradation: The drug also shows degradation under acidic and basic hydrolytic conditions. sci-hub.senih.gov
The table below summarizes some identified degradation products from forced degradation studies.
| Stress Condition | Identified Degradation Products | Reference |
| Oxidation | Quetiapine sulfoxide (B87167), Hydroxy quetiapine sulfoxide, Hydroxy quetiapine | sci-hub.se |
| Acidic Hydrolysis | DPH1 (unspecified hydrolytic product) | sci-hub.se |
Analytical Method Development for Genotoxic Impurity Assessment and Control in this compound
Genotoxic impurities (GTIs) are a class of impurities that have the potential to damage DNA, leading to mutations and potentially cancer. Regulatory agencies like the EMA and FDA have established stringent control limits for such impurities, often at a Threshold of Toxicological Concern (TTC) of 1.5 µg per day. akjournals.com This necessitates the development of highly sensitive and specific analytical methods to detect and quantify GTIs at trace levels in APIs like this compound.
Several advanced analytical methods have been developed for this purpose. A liquid chromatography-mass spectrometry (LC-MS) method was created to determine three potential genotoxic impurities—2-(2-Aminophenylthio)benzoicacid hydrochloride, 2-Aminothiophenol, and 2-(2-Aminophenylthio)benzonitrile—at levels around 1.6 ppm in the drug substance. researchgate.net This method utilized an Inert sustain-AQ C18 column and was validated for specificity, precision, linearity, and accuracy to ensure reliable control of these impurities below their specified limits. researchgate.net
Another approach involved the development and validation of a High-Performance Thin-Layer Chromatography (HPTLC) method for quantifying the potential genotoxic impurity 2-chloroaniline. akjournals.com This method demonstrated high sensitivity, with a limit of detection (LOD) and limit of quantification (LOQ) for 2-chloroaniline of 0.018 ng and 0.054 ng per band, respectively. akjournals.com The method was validated according to ICH Q2-R1 guidelines and proven to be specific, precise, linear, and accurate for monitoring 2-chloroaniline levels in this compound. akjournals.com
Advanced Analytical Methodologies for Quetiapine Fumarate Characterization
Chromatographic Method Development and Validation
Chromatographic techniques are central to the analytical characterization of Quetiapine (B1663577) Fumarate (B1241708), enabling the separation, identification, and quantification of the active pharmaceutical ingredient (API) and any related substances or impurities.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis of Quetiapine Fumarate and Related Substances
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound. ajrconline.orgijpsm.com Reversed-phase HPLC (RP-HPLC) methods are widely developed and validated for the quantitative determination of this compound in both bulk drug and tablet formulations. jocpr.comorientjchem.org These methods typically employ a C18 column and a mobile phase consisting of a buffer and an organic solvent mixture, such as phosphate (B84403) buffer and acetonitrile (B52724). researchgate.netresearchgate.net Detection is commonly carried out using a UV detector at wavelengths around 210 nm, 251 nm, or 290 nm. ajrconline.orgijpsm.comorientjchem.org
The retention time for this compound in these methods is typically short, often around 2.6 to 5.27 minutes, allowing for rapid analysis. jocpr.comorientjchem.org The methods are validated to be linear over a specific concentration range, for instance, from 20-400 µg/ml, with high correlation coefficients (R² > 0.999) indicating a strong linear relationship. jocpr.comorientjchem.org HPLC is also crucial for identifying and quantifying related substances and potential impurities, ensuring the safety and efficacy of the drug. researchgate.netnih.govjapsonline.com
Ultra-Performance Liquid Chromatography (UPLC) Applications in this compound Analysis
Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement in liquid chromatography, offers significant advantages in the analysis of this compound. nih.gov By utilizing sub-2 µm particle columns, UPLC provides faster analysis times, increased resolution, and enhanced sensitivity compared to traditional HPLC. nih.gov A validated stability-indicating RP-UPLC method can separate Quetiapine from its impurities and degradation products in a run time as short as 5 minutes. nih.govresearchgate.net
These methods often use columns like the Agilent Eclipse Plus C18 and a gradient elution with a mobile phase composed of an aqueous buffer (e.g., 0.1% aqueous triethylamine) and an organic solvent mixture (e.g., acetonitrile and methanol). nih.govresearchgate.net UPLC is particularly valuable for impurity profiling and forced degradation studies, where its high resolution can effectively separate multiple components. nih.gov The increased sensitivity of UPLC also allows for the detection and quantification of trace-level impurities. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) for Trace Impurity Determination in this compound
High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable tool for the determination of trace impurities in this compound. akjournals.com HPTLC methods have been developed and validated for the identification of potential genotoxic impurities, such as 2-chloroaniline (B154045), at very low levels. akjournals.com These methods are specific and selective, with low limits of detection (LOD) and quantification (LOQ). For instance, the LOD and LOQ for 2-chloroaniline can be as low as 0.018 ng and 0.054 ng per band, respectively. akjournals.com HPTLC can also be used to separate Quetiapine from its degradation products, such as quetiapine N-oxide and des-ethanol quetiapine. sci-hub.se
Development of Stability-Indicating Chromatographic Methods for Degradation Product Analysis of this compound
The development of stability-indicating analytical methods is crucial for assessing the chemical stability of this compound under various stress conditions. sci-hub.senih.gov These methods, typically based on HPLC or UPLC, are designed to separate the intact drug from its degradation products that may form under conditions of hydrolysis (acidic and basic), oxidation, heat, and photolysis. sci-hub.senih.govakjournals.com
Forced degradation studies are performed to demonstrate the specificity of the method. akjournals.com For example, this compound has been shown to degrade significantly under oxidative and acidic hydrolytic conditions. sci-hub.senih.gov The degradation products are well-resolved from the main peak, and the mass balance is calculated to ensure that all degradation products are accounted for. akjournals.com The identification of these degradation products is often accomplished using mass spectrometry (MS). sci-hub.senih.gov
Validation of Analytical Methods According to International Guidelines (Specificity, Precision, Linearity, Accuracy, Robustness, LOD, LOQ)
The validation of analytical methods for this compound is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure that the methods are suitable for their intended purpose. nih.govajrconline.orgjocpr.comorientjchem.orgajptr.comresearchgate.net This comprehensive validation process includes the evaluation of several key parameters:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and placebo ingredients. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). jocpr.comorientjchem.org
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. jocpr.comorientjchem.orgajptr.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the drug is added to a placebo and the percentage of recovery is calculated. jocpr.comorientjchem.orgajptr.com
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govorientjchem.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jocpr.comorientjchem.orgajptr.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jocpr.comorientjchem.orgajptr.com
Spectroscopic and Thermal Characterization Techniques
In addition to chromatographic methods, spectroscopic and thermal analysis techniques play a vital role in the comprehensive characterization of this compound. These methods provide valuable information about the drug's molecular structure, solid-state properties, and thermal behavior.
Spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed for the structural elucidation of this compound and its impurities. nih.govtandfonline.com IR spectroscopy provides information about the functional groups present in the molecule, while NMR spectroscopy helps in determining the arrangement of atoms within the molecule. tandfonline.com Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, aiding in its identification and the characterization of impurities. nih.govtandfonline.com
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties of this compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing information about melting point, purity, and polymorphism. nih.govnih.gov The pure drug typically shows a sharp endothermic peak corresponding to its melting point. nih.govnih.gov TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition.
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural and Compatibility Studies of this compound
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the structural elucidation and compatibility screening of this compound. conicet.gov.ar By analyzing the interaction of infrared radiation with the sample, FT-IR provides a unique molecular fingerprint based on the vibrational frequencies of its functional groups.
Research findings indicate that the FT-IR spectrum of pure this compound exhibits several characteristic absorption bands. nih.gov The absence of shifts in these characteristic peaks or the appearance of new bands in a mixture of the drug with pharmaceutical excipients suggests a lack of chemical interaction, confirming their compatibility. nih.govresearchgate.netnih.gov For instance, studies have shown that this compound is compatible with excipients like hydroxypropyl methylcellulose (B11928114) (HPMC), as the spectra of the physical mixtures retain all the characteristic bands of the drug. nih.govresearchgate.net FT-IR is also used to characterize different polymorphic forms; for example, a novel amorphous form of this compound designated as Form IV has been identified with its own distinct spectral peaks. justia.comgoogle.com
Table 1: Characteristic FT-IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|
| 3317 | O–H stretching | nih.gov |
| 3074 | C–H aromatic stretching | nih.gov |
| 2870 | C–H aliphatic stretching | nih.gov |
| 1718 | Carbonyl (C=O) from fumarate | justia.comgoogle.com |
| 1600 | C=N stretching | nih.gov |
| 1580 | C=C stretching | nih.gov |
Differential Scanning Calorimetry (DSC) for Thermal Behavior and Solid-State Transitions of this compound
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. alraziuni.edu.ye It is extensively used to investigate the thermal properties of this compound, such as its melting point and solid-state transitions.
The DSC thermogram of pure this compound shows a sharp endothermic peak corresponding to its melting point, which is consistently reported in the range of 173–177°C. nih.govresearchgate.netmdpi.com This technique is a critical tool for compatibility studies; a significant shift in the melting peak of the drug or the appearance of new thermal events when mixed with an excipient can indicate a physical or chemical interaction. researchgate.netnih.gov For example, while some excipients show no interaction, others may cause post-melting interactions due to the solubilization of the drug in the melted excipient. researchgate.net DSC is also effective in studying solid-state transitions, such as the characterization of coamorphous dispersions, where changes in melting temperature and heat of fusion (ΔH_f) reveal alterations in the material's physical state. nih.gov
Table 2: Reported Melting Endotherms for this compound from DSC Analysis
| Reported Melting Point (°C) | Source |
|---|---|
| 173.26 | researchgate.net |
| 175.40 | nih.gov |
| 175.45 | nih.gov |
| 175.80 | nih.gov |
| 177 | mdpi.com |
X-ray Diffraction (XRD) for Crystallinity and Polymorphism Studies of this compound
X-ray Diffraction (XRD) is a powerful analytical technique for investigating the solid-state nature of pharmaceutical materials. It provides definitive proof of a material's crystallinity and is essential for identifying and differentiating various polymorphic forms. mdpi.com
Table 3: Characteristic 2θ Diffraction Peaks for this compound Polymorphs
| Polymorph | Characteristic 2θ Peaks (°) | Source |
|---|---|---|
| Form I | 7.3, 9.2, 11.6, 13.3, 14.4, 14.8, 15.3, 15.9, 16.2, 16.7, 17.6, 19.1, 19.7, 20.1, 20.8, 21.1 | google.com |
| Form II | 4.9, 7.4, 9.2, 11.7, 13.4, 14.4, 14.9, 15.4, 15.9, 16.3, 16.7, 17.7, 18.6, 19.8, 20.2, 20.8 | google.com |
| Form IV | Plain halo between ~10° to 50° (amorphous) | justia.comgoogle.com |
Scanning Electron Microscopy (SEM) for Morphological Examination of this compound Particles
Scanning Electron Microscopy (SEM) is used to investigate the morphological characteristics of a substance, such as particle size, shape, and surface texture. ugr.es This technique provides high-resolution, three-dimensional images by scanning a focused beam of electrons over a sample's surface.
For this compound, SEM has been employed to examine the surface morphology of the pure drug powder as well as its formulations. ugr.es In formulations like hydrogels, SEM images can reveal a super-porous surface with inter-connected pores and capillary channels, which are critical for controlling drug release. nih.gov The technique has also been used to visualize the surface properties of nanosuspensions and self-nanoemulsifying drug delivery systems (S-SNEDDS) containing this compound. ugr.esresearchgate.net These morphological examinations are vital for understanding how the physical form of the drug and its carrier system can influence the performance of the final dosage form.
Mass Spectrometry Applications
Mass spectrometry (MS) is an indispensable tool in pharmaceutical analysis for the identification and structural elucidation of compounds. When coupled with a separation technique like liquid chromatography, it offers unparalleled sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification and Structural Elucidation
Liquid Chromatography-Mass Spectrometry (LC-MS) has become a primary approach for the identification and characterization of low-level impurities in active pharmaceutical ingredients. ptfarm.pl This hyphenated technique is used to separate impurities from the main compound and then determine their molecular weights and structural fragments, which is crucial for impurity profiling during drug development. ptfarm.plnih.gov
In the analysis of this compound, LC-MS has been instrumental in identifying impurities arising from both the synthesis process and degradation under stress conditions. ptfarm.plnih.gov Studies have successfully isolated and characterized several process-related impurities and degradation products. nih.govsci-hub.seingentaconnect.com Forced degradation studies under acidic and oxidative conditions have shown that Quetiapine is susceptible to degradation, leading to products such as quetiapine sulfoxide (B87167). sci-hub.se
Table 4: Process-Related Impurities of this compound Identified by Mass Spectrometry
| Impurity Name | Common Name | Protonated Molecular Ion (m/z) | Source |
|---|---|---|---|
| 2-[4-dibenzo[b,f] researchgate.netptfarm.plthiazepine-11-yl-1-piperazinyl]1-2-ethanol | Desethanol quetiapine | 340 | nih.govingentaconnect.com |
| 11-[(N-formyl)-1-piperazinyl]-dibenzo[b,f] researchgate.netptfarm.plthiazepine | N-formyl piperazinyl thiazepine | 324 | nih.govingentaconnect.com |
| 2-(2-hydroxy ethoxy)ethyl-2-[2-[4-dibenzo[b,f] researchgate.netptfarm.plthiazepine-11-piperazinyl-1-carboxylate | Quetiapine carboxylate | 428 | ingentaconnect.com |
| 11-[4-ethyl-1-piperazinyl]dibenzo [b,f] researchgate.netptfarm.pl thiazepine | Ethylpiperazinyl thiazepine | 324 | nih.govingentaconnect.com |
| 2-[2-(4-dibenzo[b,f] researchgate.netptfarm.plthiazepin-11-yl-1-piperazinyl)ethoxy]1-ethyl ethanol (B145695) | Ethyl quetiapine | 412 | nih.govingentaconnect.com |
| 1,4-bis[dibenzo[b,f] researchgate.netptfarm.plthiazepine-11-yl] piperazine (B1678402) | Bis(dibenzo)piperazine | 505 | nih.govingentaconnect.com |
High-Resolution Mass Spectrometry in this compound Research
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition with a high degree of confidence. This capability is vital for distinguishing between impurities that may have the same nominal mass but different chemical formulas.
In this compound research, HRMS is used for the sensitive detection and confident structural elucidation of impurities and degradation products. waters.com Modern HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, can acquire full-scan data with fragmentation information simultaneously from a single injection. waters.comresearchgate.net This streamlined workflow improves the confidence in impurity identification by providing accurate mass data for both the parent ion and its fragments. waters.com For example, HRMS has been used to identify photodegradation products of Quetiapine, confirming oxidative products by identifying specific fragment ions with high mass accuracy. researchgate.net The accessibility of HRMS allows for comprehensive and rapid results for the identification and confirmation of impurities in this compound API. waters.com
Molecular Pharmacology and Pre Clinical Pharmacodynamics of Quetiapine Fumarate
Receptor Binding Profiles and Affinity Investigations
Quetiapine (B1663577) and norquetiapine (B1247305) interact with multiple serotonin (B10506) receptor subtypes, which is central to their mechanism of action. nih.gov Quetiapine demonstrates a high affinity for the 5-HT2A receptor and functions as a partial agonist at the 5-HT1A receptor. psychopharmacologyinstitute.compsychopharmacologyinstitute.comnih.govnih.gov This 5-HT1A partial agonism is a proposed mechanism for its antidepressant and anxiolytic properties. psychopharmacologyinstitute.comnih.gov In vivo studies using single photon emission tomography (SPET) have confirmed that quetiapine treatment leads to significant blockade of cortical 5-HT2A receptors. nih.gov
Interactive Data Table: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| Quetiapine | 390 psychopharmacologyinstitute.com | 640 psychopharmacologyinstitute.com | 1840 psychopharmacologyinstitute.com |
| Norquetiapine | 45 nih.gov | 30 researchgate.net | 107 nih.gov |
Ki is the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher affinity.
Quetiapine's interaction with dopamine (B1211576) receptors is a key aspect of its antipsychotic activity. It acts as an antagonist at both D1 and D2 receptors. ncats.ionih.gov However, it exhibits a lower affinity for D2 receptors compared to many other antipsychotic agents. oup.com Positron Emission Tomography (PET) studies have shown that at therapeutic doses, quetiapine occupies a relatively low percentage of D2 receptors, in the range of 30-41%. psychopharmacologyinstitute.comnih.govcapes.gov.br This characteristic, combined with a rapid dissociation rate from the D2 receptor—a concept known as the "kiss and run" hypothesis—is thought to contribute to its pharmacological profile. psychopharmacologyinstitute.compsychopharmacologyinstitute.com In comparative PET studies, quetiapine showed a lower D2 occupancy than risperidone (B510) and olanzapine. unc.edu
Its active metabolite, norquetiapine, also binds to dopamine receptors and has a slightly higher affinity for the D2 receptor than quetiapine. jst.go.jp
Interactive Data Table: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 |
| Quetiapine | 990 psychopharmacologyinstitute.com | 380 psychopharmacologyinstitute.com |
| Norquetiapine | 736 caymanchem.com | 196 caymanchem.com |
Ki is the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher affinity.
Both quetiapine and its metabolite norquetiapine are potent antagonists of the histamine (B1213489) H1 receptor. psychopharmacologyinstitute.compsychopharmacologyinstitute.com Quetiapine demonstrates a very strong affinity for this receptor, as indicated by its low Ki value. psychopharmacologyinstitute.comnih.gov PET studies in healthy volunteers have confirmed high H1 receptor occupancy (H1RO) in the brain, ranging from approximately 56% to 81% after a single administration. nih.gov
Norquetiapine also possesses a very high affinity for the H1 receptor, with a reported Ki value of 3.5 nM. caymanchem.comresearchgate.net This potent antagonism at H1 receptors by both the parent drug and its primary metabolite is a significant feature of their shared pharmacological profile.
Interactive Data Table: Histamine H1 Receptor Binding Affinity (Ki, nM)
| Compound | H1 |
| Quetiapine | 6.9 psychopharmacologyinstitute.com |
| Norquetiapine | 3.5 caymanchem.comresearchgate.net |
Ki is the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher affinity.
Quetiapine acts as an antagonist at adrenergic receptors, with a notably higher affinity for the α1-adrenergic receptor compared to the α2-adrenergic receptor. psychopharmacologyinstitute.comncats.io The Ki value for quetiapine at the α1A receptor is reported to be 22 nM, whereas its affinity for the α2A receptor is significantly lower, with a Ki of 2900 nM. psychopharmacologyinstitute.com This antagonism at α1-adrenergic receptors is a prominent component of its pharmacodynamic profile. nih.gov
Conversely, the metabolite norquetiapine exhibits a different adrenergic receptor binding pattern. While it has a lower affinity for α1 receptors than quetiapine, it demonstrates a considerably higher affinity for presynaptic α2 receptors, where it functions as a blocker. nih.govjst.go.jp This action may enhance noradrenergic function. nih.gov
Interactive Data Table: Adrenergic Receptor Binding Affinities (Ki, nM)
| Compound | α1 | α2 |
| Quetiapine | 22 psychopharmacologyinstitute.com | 2900 psychopharmacologyinstitute.com |
| Norquetiapine | 144 nih.gov | 237 nih.gov |
Ki is the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher affinity.
Quetiapine's interaction with muscarinic receptors is relatively weak. It has a low affinity for the M1 muscarinic receptor, with some studies noting it lacks appreciable affinity at this site. psychopharmacologyinstitute.comncats.io This low affinity for M1 receptors differentiates it from some other antipsychotic agents.
In contrast, the metabolite norquetiapine has a higher affinity for the M1 receptor than quetiapine. ncats.io Research indicates that norquetiapine binds to M1, M3, and M5 muscarinic receptors and acts as an antagonist. caymanchem.comresearchgate.net
Interactive Data Table: Muscarinic M1 Receptor Binding Affinity (Ki, nM)
| Compound | M1 |
| Quetiapine | >1000 nih.gov |
| Norquetiapine | 23 caymanchem.com |
Ki is the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher affinity.
A critical distinction in the pharmacological profiles of quetiapine and its metabolite norquetiapine lies in their interaction with the norepinephrine (B1679862) transporter (NET). Quetiapine itself has a negligible affinity for NET and is considered inactive at this transporter. oup.comnih.govoup.com
Interactive Data Table: Norepinephrine Transporter (NET) Binding Affinity (Ki, nM)
| Compound | NET |
| Quetiapine | 927 oup.com |
| Norquetiapine | 12 oup.com |
Ki is the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher affinity.
Molecular Mechanisms of Action (In vitro and Pre-clinical Studies)
The therapeutic effects of quetiapine are rooted in its complex interactions with multiple neurotransmitter systems. Its molecular pharmacology is characterized by a broad receptor binding profile, which has been extensively studied in vitro.
Elucidation of Neurotransmitter Modulation and Intracellular Signaling Pathways by Quetiapine Fumarate (B1241708)
Quetiapine fumarate's mechanism of action involves multifaceted interactions with various neurotransmitter receptors. patsnap.com It demonstrates a notable affinity for serotonin (5-HT) and dopamine (D) receptors, but also interacts with histamine (H) and adrenergic (α) receptors. patsnap.compsychopharmacologyinstitute.com A key characteristic of quetiapine is its higher affinity for the 5-HT2A receptor compared to the dopamine D2 receptor. patsnap.compsychopharmacologyinstitute.com This high 5-HT2A/D2 receptor affinity ratio is a hallmark of many second-generation antipsychotics. psychopharmacologyinstitute.com
In vitro and preclinical studies have elucidated its role as an antagonist at 5-HT2A, D2, histamine H1, and alpha-1 adrenergic receptors. patsnap.compsychopharmacologyinstitute.commdpi.com Furthermore, quetiapine acts as a partial agonist at the 5-HT1A receptor. psychopharmacologyinstitute.comnih.gov This partial agonism at 5-HT1A receptors is believed to contribute to its therapeutic effects in mood disorders. nih.govnih.gov Activation of 5-HT1A receptors can lead to an increase in dopamine neurotransmission in the prefrontal cortex. nih.gov
The primary active metabolite of quetiapine, norquetiapine (also known as N-desalkylquetiapine), possesses a distinct and crucial pharmacological profile. nih.govfrontiersin.org Unlike its parent compound, norquetiapine is a potent inhibitor of the norepinephrine transporter (NET), a property it shares with conventional antidepressant medications. nih.govnih.govnih.gov Norquetiapine also exhibits partial agonist activity at 5-HT1A receptors and acts as an antagonist at 5-HT2C and 5-HT7 receptors. frontiersin.orgnih.gov
Recent computational and pharmacological studies have begun to explore the downstream effects of this receptor modulation on intracellular signaling pathways. Research suggests that quetiapine may influence the MAPK and PI3K/AKT signaling pathways, potentially through targets like BDNF, INS, and EGFR. nih.gov Additionally, studies in cultured astrocytes have shown that quetiapine can biphasically enhance Akt and AMPK signaling and enhance Erk signaling in a concentration-dependent manner. nih.gov The modulation of these pathways is a critical area of ongoing research to fully understand the molecular basis of quetiapine's action.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Quetiapine and Norquetiapine Note: Ki is inversely proportional to affinity; lower values indicate higher affinity.
| Receptor/Transporter | Quetiapine (Ki, nM) | Norquetiapine (Ki, nM) | Reference |
|---|---|---|---|
| Dopamine D2 | 56 | 59 | cambridge.org |
| Serotonin 5-HT2A | 29 | 5 | cambridge.org |
| Serotonin 5-HT1A | 1800 | 570 | cambridge.org |
| Serotonin 5-HT2C | 2800 | 76 | cambridge.org |
| Histamine H1 | 11 | N/A | nih.gov |
| Norepinephrine Transporter (NET) | >10,000 | 29 | cambridge.org |
Research on Rapid Dissociation Hypotheses for D2 Receptors (e.g., "Kiss and Run" Model)
A significant discrepancy noted in clinical studies is that quetiapine appears to have antipsychotic efficacy at a lower D2 receptor occupancy (approximately 30%) than the 60-75% range typically associated with other antipsychotics. psychopharmacologyinstitute.com To explain this, the "kiss and run" hypothesis was proposed. psychopharmacologyinstitute.com This model suggests that quetiapine's mechanism involves a rapid dissociation from the D2 receptor. patsnap.compsychopharmacologyinstitute.com
Preclinical in vitro studies support this hypothesis. Research comparing various antipsychotics found that [3H]quetiapine was displaced from D2 receptors by dopamine at a rate at least 100 times faster than other antipsychotic ligands. nih.gov This rapid release suggests that quetiapine is loosely bound to the D2 receptor. nih.gov This characteristic may allow for a more physiological, transient modulation of dopamine neurotransmission, which could contribute to its clinical profile. nih.gov The rapid "run-off" from the D2 receptor may prevent the prolonged receptor blockade that is associated with certain side effects while still providing therapeutic benefit. psychopharmacologyinstitute.com
Preclinical Investigations into Remyelinating and Neuroprotective Properties of this compound (e.g., Oligodendrocyte Proliferation, Neurotrophic Factor Release)
Beyond its role in neurotransmitter modulation, preclinical research has uncovered potential neuroprotective and remyelinating properties of this compound. researchgate.netnih.govnih.gov These effects have been observed in various non-inflammatory and inflammatory animal models of demyelination, such as those induced by cuprizone (B1210641) or experimental autoimmune encephalomyelitis (EAE). researchgate.netnih.govnih.gov
The proposed mechanisms for these effects are multifaceted. Preclinical studies suggest that quetiapine may:
Stimulate Oligodendrocyte Proliferation and Maturation: Quetiapine has been shown to promote the regeneration of oligodendrocytes, the cells responsible for producing myelin in the central nervous system. researchgate.netnih.govnih.gov In a cuprizone-induced demyelination mouse model, quetiapine treatment during the recovery period significantly increased myelin restoration. researchgate.net
Promote Neurotrophic Factor Release: The compound may encourage the release of neurotrophic factors, which are crucial for neuronal survival and function. researchgate.netnih.govnih.gov
Exhibit Anti-inflammatory and Antioxidant Effects: Quetiapine may exert neuroprotective effects by inhibiting activated microglia, astrocytes, and T lymphocytes, as well as by increasing antioxidant defenses and scavenging free radicals. researchgate.netnih.govnih.gov
These preclinical findings suggest a therapeutic potential for quetiapine beyond its primary indications, pointing towards a role in conditions characterized by demyelination and neuronal loss. researchgate.netnih.gov
Enzyme Interactions and Metabolic Transformations (Pre-clinical and In vitro)
The pharmacokinetic profile of quetiapine is heavily influenced by its extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. pharmgkb.orgdrugbank.com
Characterization of Cytochrome P450 (CYP) Isoenzyme Metabolism of this compound (CYP3A4, CYP2D6, CYP3A5, CYP2C9, CYP2C19)
In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP3A4 as the principal isoenzyme responsible for the metabolism of quetiapine. pharmgkb.orgnih.govdrugbank.com It is estimated that CYP3A4 is responsible for approximately 89% of quetiapine's metabolism. nih.govmdpi.com
Table 2: Cytochrome P450 (CYP) Enzymes Involved in Quetiapine Metabolism
| CYP Isoenzyme | Role in Quetiapine Metabolism | Reference |
|---|---|---|
| CYP3A4 | Primary metabolizing enzyme. | pharmgkb.orgnih.govdrugbank.commdpi.com |
| CYP2D6 | Minor role; involved in 7-hydroxylation. | pharmgkb.orgnih.govmdpi.com |
| CYP3A5 | Minor role; may produce a different metabolite pattern. | mdpi.comresearchgate.net |
| CYP2C9 | Minor role. | mdpi.comresearchgate.net |
| CYP2C19 | Minor role. | mdpi.comresearchgate.net |
Identification and Characterization of Primary and Secondary Metabolites (e.g., Norquetiapine, Quetiapine Sulfoxide (B87167), 7-Hydroxyquetiapine)
Quetiapine undergoes extensive metabolic transformation, resulting in several metabolites. pharmgkb.org The major metabolic pathways include sulfoxidation and oxidation. drugbank.com
Quetiapine Sulfoxide: This is considered an inactive metabolite and is formed via the action of CYP3A4. drugbank.com
7-Hydroxyquetiapine: This active metabolite is formed through the action of CYP2D6 directly on quetiapine. mdpi.com Another related active metabolite, 7-hydroxy-N-desalkylquetiapine, is also formed. pharmgkb.org
More recent research has also identified other potential metabolites, such as 7,8-dihydroxy-quetiapine and 7,8-dihydroxy-N-desalkyl-quetiapine, suggesting the involvement of other metabolic pathways that are still under investigation. researchgate.net
Detailed Analysis of Metabolic Pathways (Sulfoxidation, Hydroxylation, Alkyl Chain Oxidation, Phase II Conjugation)
The biotransformation of this compound is extensive, primarily occurring in the liver through several key metabolic pathways. nih.govnih.gov The major routes of metabolism include sulfoxidation, hydroxylation of the dibenzothiazepine ring, and oxidation of the alkyl side chain. pharmgkb.org These reactions are largely mediated by the cytochrome P450 (CYP) enzyme system, with subsequent Phase II conjugation facilitating excretion. nih.govpharmgkb.org
Sulfoxidation: This is a primary metabolic pathway for quetiapine. pharmgkb.org The enzyme CYP3A4 is principally responsible for the conversion of quetiapine to its sulfoxide metabolite, quetiapine sulfoxide. nih.govresearchgate.net
Alkyl Chain Oxidation: This represents another major route of metabolism for quetiapine. pharmgkb.org It includes processes like N-dealkylation, which forms the major active metabolite N-desalkylquetiapine (also known as norquetiapine), and oxidation of the terminal alcohol group to a carboxylic acid. nih.govpharmgkb.orgresearchgate.net N-desalkylquetiapine is considered to be a significant contributor to the therapeutic effects of the parent compound. researchgate.net
Phase II Conjugation: Following the initial Phase I reactions (oxidation, hydroxylation, etc.), quetiapine metabolites undergo Phase II conjugation. pharmgkb.org This synthetic phase involves the attachment of highly polar endogenous molecules, such as glucuronic acid, to the metabolites. semanticscholar.orglongdom.org This process, catalyzed by enzymes like uridine (B1682114) 5′-diphospho-glucuronosyltransferases (UGTs), significantly increases the water solubility of the metabolites, rendering them generally inactive and facilitating their renal elimination. nih.govsemanticscholar.orglongdom.orguomus.edu.iq
The table below summarizes the key metabolic pathways and the enzymes involved.
| Metabolic Pathway | Key Metabolite(s) | Primary Enzyme(s) Involved |
|---|---|---|
| Sulfoxidation | Quetiapine sulfoxide | CYP3A4 nih.govresearchgate.net |
| Hydroxylation | 7-hydroxyquetiapine, 7-hydroxy-N-desalkylquetiapine | CYP2D6, CYP3A4 nih.govpharmgkb.orgresearchgate.net |
| Alkyl Chain Oxidation (N-dealkylation) | N-desalkylquetiapine (Norquetiapine) | CYP3A4 nih.govresearchgate.net |
| Phase II Conjugation | Glucuronide conjugates | UGTs nih.gov |
In vitro Studies on Drug-Enzyme Induction and Inhibition by this compound
In vitro investigations using human liver microsomes and recombinant cytochrome P450 enzymes have been crucial in elucidating the drug-drug interaction potential of this compound. nih.gov
Enzyme Inhibition by Quetiapine: In vitro studies have demonstrated that at clinically relevant concentrations, quetiapine does not exert a significant inhibitory effect on the primary CYP450 isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov This suggests a low potential for quetiapine to alter the metabolism of other drugs metabolized by these pathways.
Impact of Enzyme Inhibitors on Quetiapine: Conversely, quetiapine metabolism is susceptible to inhibition by other drugs. As CYP3A4 is the primary enzyme responsible for its clearance, potent inhibitors of CYP3A4 can significantly impact quetiapine's pharmacokinetics. nih.govnih.gov
CYP3A4 Inhibition: In vitro studies show that strong CYP3A4 inhibitors, such as the antifungal agent ketoconazole, can cause almost complete inhibition of quetiapine metabolism at low concentrations. nih.govnih.gov
Enzyme Induction: Potent inducers of the CYP3A4 enzyme can increase the clearance of quetiapine. nih.gov For instance, co-administration with the CYP3A4 inducer phenytoin (B1677684) has been shown to increase quetiapine clearance. nih.gov
The table below summarizes the in vitro findings on enzyme interactions.
| Interaction Type | Enzyme | Effect | Example Agent |
|---|---|---|---|
| Inhibition of Quetiapine Metabolism | CYP3A4 | Significantly increased quetiapine levels | Ketoconazole nih.govnih.gov |
| Inhibition of Quetiapine Metabolism | CYP2D6 | Not clinically relevant | N/A nih.gov |
| Induction of Quetiapine Metabolism | CYP3A4 | Significantly decreased quetiapine levels | Phenytoin nih.gov |
| Inhibition by Quetiapine | CYP1A2, 2C9, 2C19, 2D6, 3A4 | No significant effect at clinical concentrations | Quetiapine nih.gov |
P-glycoprotein (ABCB1) Substrate and Inhibitor Activity of this compound
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily encoded by the ABCB1 gene, is an efflux pump that limits the intracellular accumulation and tissue penetration of various xenobiotics. nih.govmdpi.com In vitro studies have established that quetiapine has a moderate to strong affinity for P-gp, acting as both a substrate and an inhibitor. pharmgkb.org
Substrate Activity: As a P-gp substrate, quetiapine is actively transported out of cells. This is particularly relevant at the blood-brain barrier, where P-gp is highly expressed and functions to limit the brain penetration of many drugs, including quetiapine. nih.gov
Inhibitor Activity: Quetiapine also demonstrates inhibitory effects on P-gp activity. pharmgkb.org However, some in vitro studies have suggested that the concentrations required for significant P-gp inhibition at the blood-brain barrier may not be clinically relevant. pharmgkb.org Research into reversible dimers of quetiapine has shown the potential to create molecules with significantly more potent P-gp inhibitory activity compared to monomeric quetiapine. nih.gov These dimers have been shown to strongly inhibit P-gp transport in human brain capillary endothelial cells and at the blood-brain barrier in animal models. nih.gov The transporter can be stimulated or modulated by compounds that act as substrates or inhibitors, but the precise molecular mechanisms are still under investigation. mdpi.com
Protein Binding and Interaction Studies (e.g., Human Serum Albumin)
Pharmacokinetic studies show that quetiapine is highly bound to plasma proteins, with an approximate binding percentage of 83%. nih.gov The primary binding protein in the blood is human serum albumin (HSA), a crucial transport protein that carries numerous endogenous and exogenous compounds. nih.govnih.govnih.gov The interaction between quetiapine and HSA is characterized by moderate binding affinity and is a spontaneous process. nih.govmdpi.com This binding is reversible, typically involving weak interactions that allow for the transport and release of the drug. nih.gov
Characterization of Binding Sites and Regions (e.g., Subdomain IB)
Human serum albumin is a large globular protein composed of three homologous domains (I, II, and III), each divided into subdomains A and B. mdpi.com While the principal drug-binding regions are often Sudlow's Site I (in subdomain IIA) and Site II (in subdomain IIIA), studies on quetiapine reveal a different binding preference. mdpi.commdpi.com
Through competitive displacement experiments and molecular docking simulations, it has been demonstrated that quetiapine preferentially binds to subdomain IB , also referred to as Site III. nih.govnih.govmdpi.com Molecular docking analyses have further characterized the binding pocket, identifying specific amino acid residues that form hydrogen bonds with quetiapine, namely VAL120 and ASP173 . mdpi.com
Thermodynamic Analysis and Molecular Forces Governing Protein-Ligand Interaction
Thermodynamic analysis provides fundamental insights into the energetics and driving forces of the quetiapine-HSA interaction. sonar.chresearchgate.net Studies have shown that the binding process is spontaneous and exothermic. nih.govmdpi.com
The primary molecular forces governing this protein-ligand interaction are:
Hydrophobic forces: These are confirmed to be the predominant forces involved in the formation of the HSA-quetiapine complex. nih.govnih.govmdpi.com
Hydrogen bonding and van der Waals interactions: These forces also play a significant role in the binding process. nih.govmdpi.comresearchgate.net
Fluorescence spectroscopy experiments conducted at different temperatures have allowed for the calculation of key thermodynamic parameters. The binding constant (Kb) for the HSA-quetiapine system was determined to be in the order of 10⁴ M⁻¹, which indicates a moderate binding affinity. mdpi.com
The table below presents the thermodynamic parameters for the HSA-Quetiapine interaction from a representative study. mdpi.com
| Parameter | Description | Inference |
|---|---|---|
| ΔG (Gibbs Free Energy) | Negative values at different temperatures | The binding process is spontaneous. nih.govmdpi.com |
| ΔH (Enthalpy Change) | Negative value | The binding process is exothermic. mdpi.com |
| ΔS (Entropy Change) | Positive value | Indicates the major role of hydrophobic interactions. nih.govmdpi.com |
Multi-Spectroscopic and Computational Approaches to Protein Binding Studies
A combination of spectroscopic techniques and computational modeling has been employed to comprehensively investigate the binding mechanism of quetiapine to HSA. nih.govnih.gov
Multi-Spectroscopic Approaches:
UV-Vis Absorption Spectroscopy: The observation of hyperchromicity (an increase in absorption intensity) in the HSA spectrum upon the addition of quetiapine suggests the formation of a ground-state complex between the drug and the protein. nih.govnih.govmdpi.com
Fluorescence Emission Spectroscopy: This is a key technique for studying protein-ligand interactions. nih.gov Quetiapine was found to quench the intrinsic fluorescence of HSA, which is primarily due to its tryptophan residues. nih.govmdpi.com The analysis of this quenching effect confirmed the formation of the HSA-quetiapine complex and revealed that the quenching mechanism is static, meaning a non-fluorescent complex is formed. nih.govnih.govmdpi.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to detect changes in the secondary structure of a protein upon ligand binding. mdpi.com For the HSA-quetiapine system, CD results showed that the binding of quetiapine induces conformational changes in the alpha-helical content of HSA. nih.govnih.govmdpi.com
Computational Approaches:
Molecular Docking: These in silico simulations have been instrumental in visualizing the interaction at an atomic level. nih.gov Docking studies predicted that quetiapine binds within subdomain IB of HSA, a finding that was corroborated by experimental site marker displacement studies. nih.govmdpi.com This computational method also helped identify the specific amino acid residues and the types of molecular forces, such as hydrogen bonds, involved in stabilizing the complex. mdpi.com
Pre Clinical Pharmacokinetics and Disposition Research
Absorption and Distribution Studies in Non-Human Models
Pre-clinical investigations in various animal models have been fundamental in characterizing the absorption and distribution of quetiapine (B1663577). Following administration, quetiapine is readily absorbed and extensively distributed throughout the body, with notable penetration into the central nervous system.
Initial studies in rats, dogs, and cynomolgus monkeys indicated that the compound undergoes significant pre-systemic metabolism, a characteristic of first-pass effect following oral absorption. fda.gov In rodent models, quetiapine has been shown to alter neurotransmission in specific brain regions, such as the limbic system, which is indicative of its ability to cross the blood-brain barrier and distribute to its site of action. psychiatrist.com
A key study in male Wistar rats provided detailed insights into the tissue distribution of quetiapine. nih.gov Following intravenous administration, the drug was quantified in plasma, liver, and brain tissue. This research highlighted that nanoencapsulation could alter the distribution profile, leading to an increase in liver exposure, possibly by reducing the metabolic process. nih.gov
Further research using a semi-mechanistic population model in both naive and schizophrenic-like rat models provided a more granular view of brain disposition. nih.gov By using microdialysis, researchers could measure unbound quetiapine concentrations in the brain, confirming bidirectional transport across the blood-brain barrier. nih.gov This modeling showed that while a disease state (schizophrenia-like) could decrease brain exposure to the free drug, this effect could be reversed by using a lipid-core nanocapsule formulation, indicating that the delivery system can govern tissue distribution. nih.gov Studies have also identified key metabolites, such as Norquetiapine (B1247305) and 7-hydroxyquetiapine, in the prefrontal cortex and midbrain of rats, confirming the distribution of metabolites to the brain. nih.gov
Table 1: Pre-clinical Distribution Findings for Quetiapine
| Model/Study Type | Key Findings | Reference(s) |
|---|---|---|
| Wistar Rats | Intravenous administration led to quantifiable levels in plasma, liver, and brain. Nanoencapsulation increased liver exposure. | nih.gov |
| Naive & SCZ-like Rats | Semi-mechanistic modeling confirmed bidirectional transport across the blood-brain barrier. Nanocarriers were shown to govern brain tissue distribution. | nih.gov |
| Rodent Models | Demonstrated occupancy at the noradrenaline transporter (NET) in the brain at behaviorally relevant doses. | nih.gov |
Excretion Pathways in Non-Human Models
The elimination of quetiapine from the body occurs primarily through extensive hepatic metabolism, followed by the excretion of its metabolites. Pre-clinical studies using radiolabeled [14C]quetiapine were conducted in rats, dogs, and cynomolgus monkeys to trace the compound's metabolic and excretory pathways. fda.gov These foundational non-human studies established that quetiapine is comprehensively metabolized, with very little of the parent drug being excreted unchanged. fda.gov
The primary metabolic pathways identified involve oxidation and sulfoxidation. nih.gov In rats, key metabolites resulting from these transformations include Norquetiapine (N-desalkylquetiapine), O-dealkylquetiapine, 7-hydroxyquetiapine, and quetiapine sulfoxide (B87167). nih.gov These metabolites are then eliminated from the body.
While specific quantitative excretion percentages for each non-human species are not detailed in the available literature, the collective results from these animal studies underpin the data obtained from human trials. In humans, after administration of [14C]quetiapine, approximately 73% of the radioactivity is recovered in the urine and 21% in the feces, with less than 1% being excreted as the unchanged parent drug. wikipedia.orgbiomolther.org This profile of extensive metabolism prior to renal and fecal excretion is consistent across all species studied, originating with the pre-clinical evaluations in rats and dogs. fda.govnih.gov
Population Pharmacokinetics Modeling Based on Pre-clinical and Theoretical Frameworks
Population pharmacokinetic (PopPK) modeling is a crucial tool for understanding the variability in drug exposure and response. In the context of quetiapine, modeling based on pre-clinical and theoretical data has been instrumental in bridging the gap between in vitro experiments and in vivo outcomes.
Physiologically Based Pharmacokinetic (PBPK) modeling represents a key theoretical framework. These models are built from the ground up using in vitro data on the drug's properties (e.g., solubility, permeability) and its interaction with metabolic enzymes (e.g., CYP3A4), combined with physiological data from the species of interest. nih.govresearchgate.net A PBPK model for quetiapine was developed using such in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and physicochemical data. nih.gov This model was then used to quantitatively predict the pharmacokinetics of different formulations (Immediate-Release vs. Extended-Release) and to extrapolate findings from adult to pediatric populations, demonstrating the predictive power of these theoretical frameworks. nih.gov
Furthermore, semi-mechanistic PopPK models have been developed directly from pre-clinical experimental data. One such study utilized data from naive and schizophrenic-like rats to simultaneously model quetiapine concentrations in plasma (total and unbound) and the brain (unbound). nih.gov This model successfully characterized the bidirectional transport across the blood-brain barrier and quantified how a nanocarrier formulation altered the drug's disposition. nih.gov Such pre-clinical models are invaluable for exploring the potential of new drug delivery systems and understanding the mechanisms that control drug distribution to the target site before moving into human trials. nih.gov
Bioavailability Enhancement Studies in Pre-clinical Models (e.g., Nanosuspensions)
Quetiapine fumarate (B1241708) is characterized by low aqueous solubility, which can limit its oral bioavailability. nih.govnih.gov Consequently, significant pre-clinical research has focused on developing novel formulations to enhance its absorption and systemic exposure. Nanosuspensions and other nanoparticle systems have been a primary area of investigation.
The main objective of creating a quetiapine fumarate nanosuspension is to increase the drug's surface area, thereby improving its dissolution rate and subsequent absorption. psychiatrist.comnih.gov In vitro studies have shown that nanosuspensions can achieve a significantly faster and higher cumulative drug release compared to the pure drug substance. psychiatrist.comnih.gov
More advanced pre-clinical studies have evaluated these novel formulations in animal models to confirm bioavailability enhancement in vivo. A pivotal study involved the development of this compound-loaded Solid Lipid Nanoparticles (SLNs). researchgate.net When these SLNs were administered orally to a rat model, a 10-fold increase in the area under the curve (AUC) was observed compared to a suspension of the pure drug. researchgate.net This substantial increase in relative bioavailability was attributed to several factors, including the potential to bypass first-pass metabolism via intestinal lymphatic transport and increased permeability due to the formulation's components. researchgate.net
Table 2: Summary of Pre-clinical Bioavailability Enhancement Studies
| Formulation | Animal Model | Key Outcome | Mechanism of Enhancement | Reference(s) |
|---|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Rat | ~10-fold increase in oral bioavailability (AUC) | Avoidance of first-pass metabolism, increased permeability, direct nanoparticle uptake | researchgate.net |
| Lipid-Core Nanocapsules (LNCs) | Wistar Rat | Increased half-life, decreased total clearance | Altered drug disposition and reduced metabolism | nih.gov |
| Lipospheres | Pre-clinical models | Designed for enhanced bioavailability and brain targeting via intranasal route | Bypassing first-pass metabolism | nih.gov |
Computational and Theoretical Chemistry of Quetiapine Fumarate
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are essential computational tools for visualizing and predicting how quetiapine (B1663577), the active component of quetiapine fumarate (B1241708), interacts with its target receptors. These simulations are crucial for understanding the drug's mechanism of action at a molecular level.
Prediction and Analysis of Ligand-Receptor Interactions
Molecular docking is a prominent method used to analyze the interactions between small molecules, like quetiapine, and their protein receptors. researchgate.net Studies using this technique have been vital in clarifying the binding modes of quetiapine to its primary pharmacological targets, such as dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netnih.gov For instance, simulations have shown that quetiapine has a good binding affinity for targets like the 5-HT2A serotonin receptor and the D2 dopamine receptor, which are implicated in its therapeutic effects. nih.gov These computational models predict the specific orientation of quetiapine within the receptor's binding pocket and identify the crucial amino acid residues that facilitate this interaction. Such predictive analyses are fundamental to understanding the structural basis of quetiapine's effects. researchgate.net
Further research has employed deep learning-based molecular docking to explore quetiapine's interactions with a broader range of receptors. scispace.com One study identified the neuropeptide Y 4 receptor (NPYR4) as having a high binding affinity for quetiapine, alongside other neuroreceptors, immune receptors, and metabolic receptors. scispace.com These findings highlight the drug's polypharmacological profile, where it interacts with multiple receptor types.
In addition to its neurological targets, the interaction between quetiapine and human serum albumin (HSA), a key transport protein, has also been investigated using molecular docking. mdpi.comnih.gov These studies confirmed the formation of a stable complex, with the binding being a spontaneous process driven primarily by hydrophobic forces. mdpi.comnih.gov
Computational Elucidation of Protein Binding Sites
Computational methods are instrumental in identifying and characterizing the binding sites of proteins. For quetiapine, these studies have helped to map the specific locations on its target receptors where the drug binds. nih.govmdpi.com Molecular docking simulations have demonstrated that quetiapine preferentially binds to subdomain IB of human serum albumin. mdpi.comnih.gov The binding affinity in this interaction was calculated to be -8.2 kcal/mol, indicating a strong and stable complex. mdpi.com
The following table summarizes the key amino acid residues in human serum albumin that interact with quetiapine, as identified through molecular docking:
| Interacting Amino Acid Residues of HSA |
| LYS 106 |
| ASP 108 |
| HIS 146 |
| LYS 159 |
| ARG 160 |
| LEU 182 |
| LEU 185 |
| LEU 186 |
| LEU 189 |
| VAL 190 |
Data sourced from molecular docking studies of quetiapine and human serum albumin. mdpi.com
This detailed understanding of protein binding sites, derived from computational analysis, is invaluable for the rational design of new therapeutic agents with improved efficacy and specificity. nih.govnih.gov
Quantum Chemical Calculations
Quantum chemical calculations offer a more in-depth view of the electronic structure and properties of quetiapine fumarate, complementing the insights gained from classical molecular modeling.
Density Functional Theory (DFT) and Hybrid Functional (e.g., B3LYP) Applications for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. nih.govnih.gov The hybrid functional B3LYP is frequently employed in these calculations due to its accuracy in describing molecular structures and energies. nih.govaps.org DFT studies allow for the calculation of key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that provides insights into a molecule's chemical reactivity and kinetic stability. nih.govignited.in
Furthermore, DFT calculations can determine the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. This information helps to identify regions susceptible to electrophilic or nucleophilic attack, offering a deeper understanding of the molecule's interaction with its biological targets. nih.gov
Vibrational Analysis and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those using DFT methods, are employed to predict the vibrational spectra (such as Infrared and Raman) of molecules like quetiapine. researchgate.netnih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the experimentally observed spectral bands to specific molecular vibrations, like the stretching and bending of chemical bonds. researchgate.netnih.gov This detailed vibrational analysis serves as a molecular fingerprint, aiding in the identification and characterization of the compound. ignited.inresearchgate.net The theoretical predictions from these computational models generally show good agreement with experimental data, thereby validating the models and providing a more profound understanding of the molecule's vibrational properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Molecular Activity
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical connection between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.org These computational models are used to predict the biological activities of new chemical compounds based on their physicochemical properties and molecular descriptors. nih.govresearchgate.net
For antipsychotic drugs like quetiapine and its analogs, QSAR models have been developed to understand the structural features required for their therapeutic effects. acs.orgnih.gov These models use various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These can include:
Electronic descriptors: such as HOMO-LUMO energies and dipole moments.
Steric descriptors: like molecular volume and surface area.
Topological descriptors: which describe the connectivity of atoms in the molecule. wikipedia.org
By correlating these descriptors with experimentally determined biological activities (e.g., receptor binding affinity), QSAR models can be generated. acs.org These models can then be used to predict the activity of novel, untested compounds and to guide the design of more potent and selective therapeutic agents. acs.orgnih.gov For example, a QSAR study might reveal that modifying the hydrophobicity of a specific part of the molecule could lead to enhanced activity at the target receptor. These insights are highly valuable in the process of drug discovery and optimization. nih.gov
Network Pharmacology for Identification of Biological Targets and Signaling Pathways
Network pharmacology is a comprehensive analytical approach that integrates systems biology, bioinformatics, and polypharmacology to elucidate the complex interactions between drug molecules, their biological targets, and associated signaling pathways. This methodology has been instrumental in unraveling the multifaceted mechanism of action of drugs like quetiapine, moving beyond the traditional "one drug, one target" paradigm to a more holistic "multi-component, multi-target, multi-pathway" understanding.
Recent research employing network pharmacology has provided significant insights into the distinct molecular mechanisms through which quetiapine exerts its therapeutic effects in different conditions, such as bipolar depression and mania. nih.gov By constructing and analyzing complex networks of drug-target-disease interactions, scientists can identify key proteins and signaling cascades that are modulated by quetiapine.
A pivotal study in this area utilized a combination of databases, including GeneCard, SwissTargetPrediction, and DrugBank, to identify putative targets of quetiapine. nih.gov Simultaneously, disease-related targets for bipolar depression and bipolar mania were sourced from the DisGeNET and GeneCards databases. nih.gov The intersection of these target sets revealed the specific proteins likely involved in quetiapine's therapeutic action for each disorder.
Subsequent analysis involving the construction of protein-protein interaction (PPI) networks using the STRING database and visualization with Cytoscape software helped to identify core functional clusters of proteins. nih.gov Further enrichment analyses, including Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, were performed to elucidate the biological processes and signaling pathways these core targets are involved in. nih.gov
Detailed Research Findings:
The network pharmacology approach has successfully identified a significant number of biological targets for quetiapine in the context of bipolar disorder. Specifically, 126 targets were identified for quetiapine's action in bipolar depression, and 81 targets were identified for its action in bipolar mania. nih.gov From these, core targets were pinpointed for each condition, highlighting the differential mechanisms of the drug.
For bipolar depression, the research suggests that quetiapine's effects may be mediated through the modulation of the MAPK and PI3K/AKT insulin (B600854) signaling pathways. nih.gov This is achieved by targeting key proteins within these cascades.
In contrast, for bipolar mania, the therapeutic action of quetiapine appears to be primarily associated with the neuroactive ligand-receptor interaction signaling pathway. nih.gov This involves the drug's interaction with a different set of core target proteins.
The findings from these computational analyses provide a theoretical foundation for the clinical application of quetiapine and open avenues for the development of new therapeutic agents with more targeted actions. nih.gov It is important to note that while these computational findings are robust, they warrant further validation through pharmacological experiments. nih.gov
Interactive Data Tables
Below are interactive tables summarizing the key biological targets and signaling pathways of this compound as identified through network pharmacology studies.
Table 1: Core Biological Targets of Quetiapine in Bipolar Disorder
| Condition | Core Target Proteins |
| Bipolar Depression | BDNF, INS, EGFR, IGF1, NGF nih.gov |
| Bipolar Mania | HTR1A, HTR1B, HTR2A, DRD2, GRIN2B nih.gov |
Table 2: Key Signaling Pathways Modulated by Quetiapine
| Condition | Signaling Pathway |
| Bipolar Depression | MAPK Signaling Pathway nih.gov |
| PI3K/AKT Insulin Signaling Pathway nih.gov | |
| Bipolar Mania | Neuroactive Ligand-Receptor Interaction nih.gov |
Advanced Material Science and Pharmaceutical Formulation Research Excluding Clinical Outcomes
Nanocrystal and Nanosuspension Technologies
Quetiapine (B1663577) fumarate's poor aqueous solubility presents a significant challenge in pharmaceutical development. researchgate.net Nanocrystal technology offers a promising strategy to overcome this limitation by enhancing the dissolution rate and saturation solubility of the drug. csmres.co.uk This approach focuses on reducing drug particles to the nanometer size range, thereby increasing the surface area available for dissolution. csmres.co.ukugr.es
A primary method for producing quetiapine fumarate (B1241708) nanocrystals is wet media milling (WMM). researchgate.net This top-down approach involves the mechanical attrition of coarse drug particles in a liquid dispersion medium containing stabilizers. csmres.co.uk The process utilizes a milling chamber filled with milling media, such as zirconium oxide or glass beads, which are agitated to create high-energy impacts that break down the drug crystals. csmres.co.ukugr.es
In the formulation of quetiapine fumarate nanosuspensions via WMM, the selection of appropriate stabilizers is critical to prevent the aggregation of the newly formed nanoparticles. csmres.co.uk Researchers have successfully prepared stable nanosuspensions using various surface stabilizers, including:
Sodium lauryl sulphate (SLS) researchgate.net
Polyvinylpyrrolidone (PVP) researchgate.net
Hydroxypropyl cellulose (B213188) (HPC) researchgate.net
Hydroxypropylmethylcellulose (HPMC) researchgate.net
Poloxamer 407 ugr.es
The process typically involves dispersing crude this compound and a stabilizer in an aqueous medium. ugr.es This pre-dispersion is then subjected to comminution using milling beads on a magnetic stirrer or in a high-energy mill for a specified duration. researchgate.netugr.es For instance, one study noted that a 24-hour wet-milling process was highly efficient for particle size reduction. researchgate.net
Another reported method is the quasi-solvent evaporation technique, which has also been employed to successfully formulate this compound nanosuspensions. ijaresm.com
The resulting nanosuspensions and their lyophilized (freeze-dried) nanocrystals undergo rigorous solid-state characterization to confirm the success of the nanoparticle engineering process. Key parameters include particle size, polydispersity index (PDI), zeta potential, and crystallinity.
Particle Size and Polydispersity Index (PDI): The mean particle size of this compound nanocrystals is consistently reported to be in the nanometer range. Studies have achieved average particle sizes of approximately 225 nm to 235.36 nm. ugr.esresearchgate.net The PDI, a measure of the width of the particle size distribution, typically ranges from 0.2 to 0.6, indicating a relatively uniform dispersion. researchgate.netresearchgate.net
Zeta Potential: Zeta potential measures the electric charge on the particle's surface and is a key indicator of the stability of a colloidal dispersion. ugr.es For this compound nanosuspensions, negative zeta potentials are commonly observed, with values ranging from -30 mV to -38.2 mV. researchgate.netugr.es These high negative values signify strong repulsive forces between particles, which prevent aggregation and ensure the physical stability of the nanosuspension. ugr.es
Crystallinity Changes: Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are standard techniques used to assess the crystalline state of the drug. ugr.es
DSC: Thermograms of pure this compound show a sharp endothermic peak corresponding to its melting point (around 175.80°C - 183°C). nih.govmdpi.com In the DSC analysis of the prepared nanocrystals, this characteristic peak is often absent, indicating that the drug has lost its crystalline nature and has been converted into an amorphous state. researchgate.netmdpi.com
XRPD: Similarly, XRPD patterns for pure this compound exhibit distinct peaks indicative of its crystalline structure. These peaks are typically absent or significantly reduced in the diffraction patterns of the nanocrystals, further confirming a transition to a more amorphous or disordered-crystalline state. researchgate.netugr.es
Scanning Electron Microscopy (SEM) is also used to visually confirm the formation of nanoparticles. researchgate.net
Characterization of this compound Nanocrystals
| Parameter | Typical Finding | Significance | Reference |
|---|---|---|---|
| Mean Particle Size | ~225 nm - 235 nm | Confirms reduction to nanoscale, increasing surface area. | ugr.esresearchgate.net |
| Polydispersity Index (PDI) | 0.2 - 0.6 | Indicates the uniformity of particle size distribution. | researchgate.netresearchgate.net |
| Zeta Potential | -30 mV to -38.2 mV | High negative value indicates good physical stability of the nanosuspension. | researchgate.netugr.es |
| DSC Analysis | Absence of crystalline endotherm | Suggests conversion from a crystalline to an amorphous state. | researchgate.net |
| XRPD Analysis | Absence/reduction of characteristic crystalline peaks | Confirms loss of crystallinity. | researchgate.netugr.es |
The primary goal of developing this compound nanocrystals is to improve its poor aqueous solubility. researchgate.netijaresm.com The reduction in particle size and the conversion to an amorphous state significantly enhance the drug's physicochemical properties.
Research consistently demonstrates that lyophilized nanocrystals show a marked improvement in saturation solubility compared to the unprocessed drug. researchgate.net This enhancement is attributed to the increased surface area-to-volume ratio of the nanoparticles, as described by the Ostwald-Freundlich equation. The amorphization of the drug also contributes to increased solubility, as amorphous forms are thermodynamically more energetic and less stable than their crystalline counterparts, leading to easier dissolution. researchgate.net Consequently, this leads to a significantly faster dissolution rate, with studies showing a much higher cumulative drug release for nanosuspensions compared to the pure drug. ugr.es
Solid Lipid Nanoparticles (SLN) Research
Solid Lipid Nanoparticles (SLNs) represent another advanced formulation strategy investigated for this compound. nih.govresearchgate.net SLNs are colloidal carriers constructed from lipids that are solid at room temperature. researchgate.net They combine the advantages of polymeric nanoparticles, fat emulsions, and liposomes while avoiding some of their respective drawbacks, making them a suitable alternative for enhancing the delivery of lipophilic drugs like this compound. researchgate.netresearchgate.net
This compound-loaded SLNs have been developed using various lipids and preparation techniques, most commonly the hot homogenization method followed by ultrasonication. nih.govresearchgate.netnih.gov This technique involves melting the lipid and dissolving the drug in the molten lipid phase. This oil phase is then dispersed in a hot aqueous surfactant solution using a high-speed homogenizer, followed by ultrasonication to produce a nanoemulsion. Cooling this nanoemulsion allows the lipid to recrystallize, forming solid lipid nanoparticles that entrap the drug. nih.gov Other methods, such as the double microemulsion-solvent evaporation technique, have also been employed. researchgate.net
A range of lipids and surfactants have been utilized in these formulations:
Solid Lipids: Dynasan 114, Dynasan 118, Imwitor 900P, Glyceryl Monostearate (GMS). nih.govbenthamdirect.com
Surfactants/Stabilizers: Egg lecithin, Poloxamer 188, Poloxamer 407, Tween 20, Cremophor RH 40. nih.govresearchgate.netbenthamdirect.com
The resulting SLNs are characterized for several quality attributes:
Particle Size and PDI: Stable SLNs with a mean particle size in the range of 101 nm to 250 nm have been developed. nih.govresearchgate.netbenthamdirect.com
Zeta Potential: The surface charge is measured to predict long-term stability.
Entrapment Efficiency (EE): This critical parameter quantifies the percentage of the initial drug that is successfully encapsulated within the nanoparticles. Studies report high entrapment efficiencies, often varying between 80% and 92%. nih.govresearchgate.netnih.gov
Properties of this compound SLN Formulations
| Preparation Method | Lipids Used | Surfactants Used | Particle Size Range | Entrapment Efficiency | Reference |
|---|---|---|---|---|---|
| Hot Homogenization & Ultrasonication | Dynasan 114, Dynasan 118, Imwitor 900P | Egg lecithin, Poloxamer | 200 - 250 nm | 80% - 92% | nih.govresearchgate.netnih.gov |
| Hot Melt Emulsification High-Pressure Homogenization | Glyceryl Monostearate (GMS) | Poloxamer 407, Hydrogenated Soya Phosphatidylcholine | ~101 nm | Not Specified | benthamdirect.com |
| Double Microemulsion-Solvent Evaporation | Dynasan 114 | Poloxamer 188, Poloxamer 407 | Not Specified | Not Specified | researchgate.net |
Ensuring the compatibility of the drug with the chosen lipid and other excipients is fundamental to developing a stable and effective SLN formulation. nih.govresearchgate.net Differential Scanning Calorimetry (DSC) is the primary tool for these compatibility studies. nih.govmdpi.com
The DSC thermogram of pure this compound shows a sharp endothermic peak at its melting point (approximately 175-183°C), which is indicative of its crystalline nature. nih.govmdpi.com When physical mixtures of the drug and various solid lipids (e.g., Dynasan 118, Imwitor 900P) are analyzed, the resulting thermograms show the characteristic peaks of both the drug and the lipid, although sometimes with slight shifts. nih.gov
However, when this compound is incorporated into the final SLN formulation, the characteristic drug peak often disappears completely from the thermogram. mdpi.com This disappearance suggests that the drug is no longer present as distinct crystals but is molecularly dispersed or dissolved in an amorphous state within the solid lipid matrix. mdpi.com This change from a crystalline to an amorphous state within the lipid carrier is a key factor in the enhanced performance of the SLN formulation. mdpi.com Infrared (IR) spectroscopy studies have also been conducted, showing no change in the position of characteristic bands, which confirms that the drug is compatible with the stabilizers and excipients used. researchgate.net
Evaluation of Entrapment Efficiency and Drug Content in SLN
The determination of entrapment efficiency (%EE) and drug content is a critical step in the characterization of Solid Lipid Nanoparticles (SLNs), as it quantifies the success of the drug encapsulation process and the total amount of the active pharmaceutical ingredient within the nanoparticle formulation. Research on this compound-loaded SLNs has employed various analytical techniques to ascertain these parameters, providing valuable insights into the influence of formulation variables on drug loading.
The entrapment efficiency is a measure of the percentage of the initial drug that has been successfully entrapped within the lipid matrix of the nanoparticles. It is a crucial indicator of the formulation's ability to serve as a drug carrier. High entrapment efficiency is desirable as it minimizes drug loss during the preparation process and ensures that a sufficient amount of the drug is available for potential therapeutic effects. The drug content, on the other hand, refers to the actual amount of the drug present in a given quantity of the formulated SLNs.
Methodologies for determining the entrapment efficiency and drug content of this compound in SLNs typically involve the separation of the nanoparticles from the aqueous medium containing the unentrapped drug. This is often achieved through centrifugation. The amount of free drug in the supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry. researchgate.netnih.gov The entrapped drug concentration is subsequently calculated by subtracting the amount of free drug from the total amount of drug initially added to the formulation.
Several studies have investigated the impact of different lipids and their concentrations on the entrapment efficiency of this compound in SLNs. In one such study, six different SLN formulations were developed using three distinct lipids: Dynasan-114, Dynasan-118, and Imwitor-900P. nih.gov The results indicated that the choice of lipid significantly influenced the entrapment efficiency. Formulations containing Dynasan-118 exhibited the highest entrapment efficiencies, ranging from 91.56% to 92.06%. nih.gov This was followed by formulations with Dynasan-114 (89.23% to 90.08%) and Imwitor-900P (82.38% to 84.26%). nih.gov These findings suggest that the molecular structure and properties of the lipid matrix play a important role in its ability to accommodate and retain the this compound molecule.
The following table summarizes the findings from this comparative study:
| Formulation Code | Lipid Used | Total Drug Content (mg) | Entrapment Efficiency (%) |
| F1 | Dynasan-114 | 9.1 - 9.5 | 89.23 - 90.08 |
| F2 | Dynasan-114 | 9.1 - 9.5 | 89.23 - 90.08 |
| F3 | Dynasan-118 | 9.2 - 9.6 | 91.56 - 92.06 |
| F4 | Dynasan-118 | 9.2 - 9.6 | 91.56 - 92.06 |
| F5 | Imwitor-900P | 9.0 - 9.4 | 82.38 - 84.26 |
| F6 | Imwitor-900P | 9.0 - 9.4 | 82.38 - 84.26 |
Data sourced from a study on the preparation and characterization of this compound SLNs. nih.gov
In another research endeavor utilizing a Quality by Design approach, an optimized SLN formulation of this compound was developed using Precirol ATO 5 as the lipid and Phospholipon 90G as a stabilizer. nih.gov This optimized formulation was reported to have an entrapment efficiency of 76.53%. nih.gov This highlights that the interplay of various formulation components, including lipids and stabilizers, is a determining factor in the final entrapment efficiency of the drug.
Further research has also explored the use of different lipids and surfactants. For instance, a study using Cutina® HR as the lipid and Gelucire 50/13 and Kolliphor P 188 as surfactants reported an entrapment efficiency of 88.6% for their optimized formulation. ejbps.com
The drug content of the prepared SLNs is also a key parameter that is routinely evaluated. This is typically determined by dissolving a known amount of the lyophilized or dried SLNs in a suitable solvent to release the entrapped drug, followed by quantification using an analytical technique like HPLC or UV spectrophotometry at a specific wavelength, such as 248 nm or 288 nm. researchgate.netmdpi.com The drug content is then expressed as a percentage of the total weight of the SLNs.
The research findings consistently demonstrate that this compound can be successfully encapsulated into solid lipid nanoparticles with good entrapment efficiencies, often exceeding 80%. nih.govresearchgate.netnih.gov The selection of appropriate lipids and surfactants is paramount to maximizing both the entrapment efficiency and the drug content of the final SLN formulation.
Q & A
Q. What are the key structural features of quetiapine fumarate, and how do they influence its pharmacological activity?
Methodological Answer: this compound (C₄₂H₅₀N₆O₈S₂) is a dibasic compound comprising two quetiapine molecules and one fumaric acid molecule. Its structure includes a dibenzothiazepine core, a piperazine ring, and a hydroxyethoxy side chain, which collectively enable interactions with dopamine D₂ and serotonin 5-HT₂A receptors . The fumarate salt enhances solubility and bioavailability. Researchers can analyze its stereochemistry and hydrogen-bonding patterns via SMILES notation (provided in chemical databases) or X-ray crystallography to correlate structural motifs with receptor binding kinetics.
Q. What analytical methods are recommended for identifying this compound in pharmaceutical formulations?
Methodological Answer:
- Thin-Layer Chromatography (TLC): Use silica gel plates with a mobile phase of isopropyl ether/formic acid/water (90:7:3). Spot samples alongside fumaric acid standards; UV detection at 254 nm confirms identity based on Rf values .
- High-Performance Liquid Chromatography (HPLC): Employ a C18 column, photodiode array detector (265 nm), and mobile phase (e.g., acetonitrile-phosphate buffer). Match retention times and UV spectra (210–400 nm) between test and reference standards .
Q. How is purity assessed in this compound batches, and what thresholds are acceptable?
Methodological Answer:
- HPLC Purity Testing: Prepare sample solutions in mobile phase (e.g., 0.02 M potassium dihydrogen phosphate:acetonitrile, 60:40). Inject into an HPLC system with a flow rate of 1.0 mL/min. Calculate purity using peak area ratios, requiring >95% purity. Related substances (e.g., degradation products) must not exceed 0.10% individually or 0.50% collectively .
- Heavy Metal Testing: Use USP Method 2, with lead limits ≤10 ppm .
Advanced Research Questions
Q. What experimental designs are optimal for formulating controlled-release this compound systems?
Methodological Answer:
- Factorial Design: For hydrogels, use a 3-factor, 2-level factorial design to study variables like polymer concentration, crosslinking agent, and drug loading. Measure dependent variables (e.g., swelling ratio, drug release kinetics) and validate via ANOVA .
- In Vitro-In Vivo Correlation (IVIVC): Plot % drug absorbed (Wagner-Nelson model) against % released (dissolution data) to establish Level A correlation .
Q. How can pharmacokinetic parameters (e.g., Tₘₐₓ, AUC) be accurately determined in bioequivalence studies?
Methodological Answer:
- Crossover Design: Administer test and reference formulations to healthy volunteers (n=20) in a randomized, double-blind study. Collect plasma samples at intervals (0–48 hrs) and quantify quetiapine via LC-MS/MS. Calculate AUC₀–t, Cₘₐₓ, and Tₘₐₓ using non-compartmental analysis .
- Statistical Validation: Use 90% confidence intervals for AUC and Cₘₐₓ ratios (test/reference) within 80–125% for bioequivalence .
Q. What advanced techniques detect trace impurities or degradation products in this compound?
Methodological Answer:
- LC-MS/MS: Identify N-oxide and quinone derivatives using a Q-TOF mass spectrometer. Set relative response factors (1.24 for quinone, 1.16 for N-oxide) to quantify impurities ≤1.5% .
- Forced Degradation Studies: Expose samples to heat (60°C), acid (0.1 M HCl), and UV light. Monitor degradation pathways via HPLC peak splitting and mass fragmentation patterns .
Q. How are receptor-binding mechanisms of this compound investigated in preclinical models?
Methodological Answer:
- In Vitro Binding Assays: Use rat striatal membranes for D₂ receptor affinity (³H-spiperone displacement) and cortical membranes for 5-HT₂A (³H-ketanserin binding). Calculate IC₅₀ values and Ki using Cheng-Prusoff equation .
- In Vivo Models: Assess antipsychotic efficacy in MK-801-induced hyperlocomotion (rodents) or prepulse inhibition tests. Measure dose-dependent suppression of hyperactivity .
Q. What electrochemical methods are available for quantifying this compound in tablets?
Methodological Answer:
- Carbon Nanotube-Modified Electrodes: Prepare a multi-walled carbon nanotube (MWCNT)/Nafion composite electrode. Use square-wave stripping voltammetry (SWSV) in 0.1 M PBS (pH 7.0) with a linear range of 0.1–10 µM and LOD of 0.03 µM. Validate via recovery studies in commercial tablets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
